

# Evaluating the potential impact of Percoll on downstream molecular applications like PCR

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Perfucol*

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## Percoll's Footprint: Evaluating Its Impact on Downstream PCR Applications

For researchers in cell biology and molecular diagnostics, the purity of a cell sample is paramount to the success of downstream applications. Percoll, a colloidal silica-based medium, is a widely used tool for density gradient centrifugation to isolate specific cell populations. However, the potential for carryover of this reagent raises a critical question: what is the impact of Percoll on sensitive molecular techniques such as the Polymerase Chain Reaction (PCR)? This guide provides a comparative analysis of Percoll and its alternatives, supported by available experimental data, to help researchers make informed decisions for their experimental workflows.

## Performance Comparison: Percoll vs. Alternatives

The choice of a cell separation medium can influence not only the purity and yield of the target cell population but also the quality of nucleic acids extracted for subsequent molecular analysis. While direct comparative studies quantifying PCR inhibition by Percoll are limited in publicly available research, we can draw inferences from studies comparing cell isolation efficiencies and the general principles of PCR inhibition.

A key concern is the potential for residual silica particles or polyvinylpyrrolidone (PVP) from the Percoll solution to co-purify with the cellular fraction and interfere with PCR. Such contaminants can inhibit the activity of DNA polymerase, leading to reduced amplification efficiency,

increased quantification cycle (Cq) values in real-time PCR (qPCR), or even complete reaction failure.

Here, we summarize findings from a study that compared Percoll with Ficoll, another common density gradient medium, for the isolation of human mesenchymal stem cells (MSCs). While this study did not directly measure PCR outcomes, the data on cell recovery and purity provide a foundation for comparison.

Parameter	Percoll	Ficoll	Reference
Average Nucleated Cell Recovery (from 5 ml bone marrow aspirate)	$13.6 \pm 6.6 \times 10^7$	$25.3 \pm 8.9 \times 10^7$	[1]
Colony-Forming Unit-Fibroblasts (CFU-F) Efficiency	$46 \pm 35 / 10^7$ mononuclear cells	$119 \pm 69 / 10^7$ mononuclear cells	[1]
Percentage of CD166+/CD34- cells	$10.79 \pm 2.17\%$	$17.04 \pm 3.54\%$	[1]
Percentage of CD90+/CD34- cells	$1.25 \pm 0.74\%$	$3.0 \pm 1.3\%$	[1]

Note: The data presented is from a study on mesenchymal stem cell isolation and may not be representative of all cell types.

The results from this particular study indicate that Ficoll yielded a significantly higher number of nucleated cells and colony-forming units compared to Percoll.[1] While this doesn't directly translate to PCR performance, a higher initial cell yield could provide more starting material for DNA extraction, potentially mitigating the effects of any downstream losses.

## Experimental Protocols

To minimize the potential for PCR inhibition, it is crucial to follow a robust protocol for both cell isolation and subsequent DNA extraction.

## Experimental Protocol 1: Cell Isolation using a Discontinuous Percoll Gradient

This protocol is adapted from a method for isolating mononuclear cells.

### Materials:

- Percoll solution
- 10X Hanks' Balanced Salt Solution (HBSS), Ca<sup>++</sup>/Mg<sup>++</sup> free
- 1X Hanks' Balanced Salt Solution (HBSS), Ca<sup>++</sup>/Mg<sup>++</sup> free
- Cell suspension
- 15 ml conical tubes
- Centrifuge

### Procedure:

- Prepare Stock Isotonic Percoll (SIP): Mix 9 parts of Percoll with one part of 10X HBSS.
- Prepare Percoll Gradients:
  - Prepare a 70% Percoll solution by diluting the SIP with 1X HBSS. Add 2 ml to a 15 ml conical tube.
  - Prepare a 30% Percoll solution by diluting the SIP with 1X HBSS.
- Layering the Gradient: Carefully layer 10 ml of the cell suspension (resuspended in 30% Percoll) on top of the 70% Percoll layer. It is critical to maintain a sharp interface between the layers.
- Centrifugation: Centrifuge at 500 x g for 30 minutes at 18°C with the brake turned off to avoid disturbing the gradient.

- **Cell Collection:** Carefully aspirate the layer of debris from the top and collect the mononuclear cell layer at the 30%-70% interphase.
- **Washing:** Dilute the collected cells with at least 3 volumes of 1X HBSS and centrifuge at 500 x g for 7 minutes at 18°C to pellet the cells.
- **Final Wash:** Resuspend the cell pellet in an appropriate buffer for downstream applications and perform a final wash.

## Experimental Protocol 2: Genomic DNA Extraction from Isolated Cells

This is a general protocol for genomic DNA extraction from cultured cells, suitable for use after cell isolation.

Materials:

- Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., containing Tris-HCl, EDTA, SDS)
- Proteinase K
- RNase A
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Chloroform:Isoamyl Alcohol (24:1)
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- Nuclease-free water or TE buffer
- Microcentrifuge tubes
- Centrifuge

#### Procedure:

- **Cell Lysis:** Resuspend the washed cell pellet from the Percoll gradient in PBS. Add Lysis Buffer and Proteinase K. Incubate at 56°C for 1-3 hours or until the solution is clear.
- **RNase Treatment:** Add RNase A and incubate at 37°C for 30-60 minutes.
- **Phenol-Chloroform Extraction:** Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at high speed for 5-10 minutes. Carefully transfer the upper aqueous phase to a new tube.
- **Chloroform Extraction:** Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge. Transfer the upper aqueous phase to a new tube.
- **DNA Precipitation:** Add 2.5 volumes of ice-cold 100% ethanol and invert gently to precipitate the DNA.
- **DNA Pelleting:** Centrifuge at high speed for 10-20 minutes to pellet the DNA.
- **Washing:** Wash the DNA pellet with ice-cold 70% ethanol and centrifuge.
- **Drying and Resuspension:** Air-dry the pellet and resuspend in nuclease-free water or TE buffer.

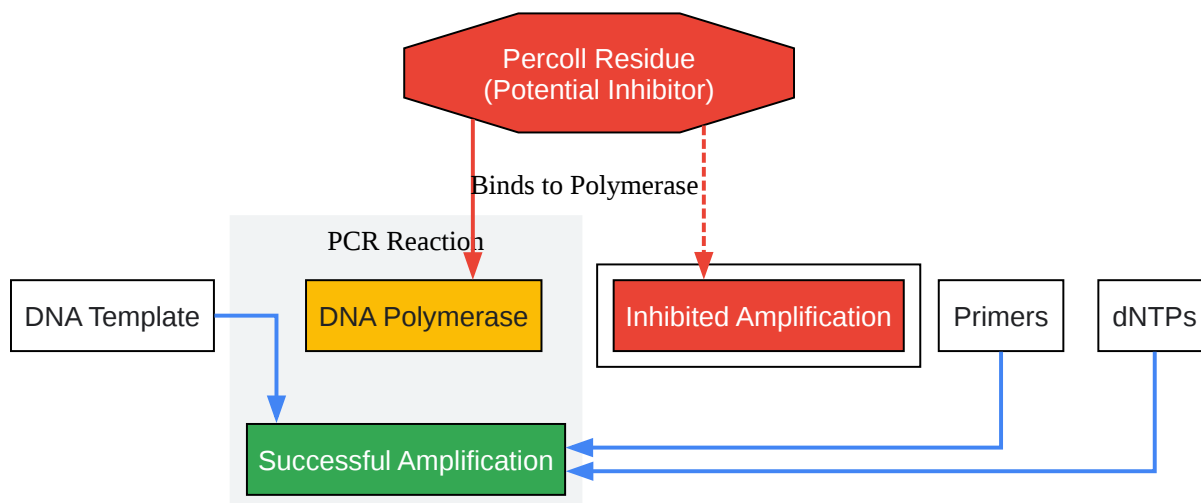
## Visualizing the Workflow and Potential Issues

To better understand the experimental process and where potential issues with Percoll carryover might arise, the following diagrams illustrate the workflow and the mechanism of PCR inhibition.



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Fig. 1: Experimental workflow from cell isolation to PCR.



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Fig. 2: Potential mechanism of PCR inhibition by Percoll residue.

## Conclusion and Recommendations

While Percoll is an effective medium for cell separation, the potential for carryover and subsequent inhibition of downstream molecular applications like PCR cannot be entirely dismissed. The lack of direct comparative studies on PCR outcomes necessitates a cautious approach.

### Key Recommendations:

- **Thorough Washing:** After separation on a Percoll gradient, it is imperative to perform multiple, thorough washing steps to remove as much of the gradient medium as possible.
- **Alternative Methods:** For highly sensitive PCR applications, researchers may consider alternatives to Percoll, such as Ficoll or magnetic-activated cell sorting (MACS), which may

pose a lower risk of chemical carryover.

- **Method Validation:** When establishing a new protocol, it is advisable to perform a validation experiment. This could involve processing a control sample with and without the Percoll separation step to assess any impact on PCR efficiency.
- **DNA Purification:** Employ a robust DNA purification method following cell isolation to effectively remove potential inhibitors. Methods involving organic extraction (phenol-chloroform) or silica-based columns are generally effective at removing contaminants.

Ultimately, the choice of cell separation method should be guided by the specific requirements of the downstream application, the cell type of interest, and a thorough evaluation of the potential for interference. By understanding the potential pitfalls and implementing rigorous protocols, researchers can minimize the impact of Percoll on their molecular analyses and ensure the reliability of their results.

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## References

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- To cite this document: BenchChem. [Evaluating the potential impact of Percoll on downstream molecular applications like PCR]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008524#evaluating-the-potential-impact-of-percoll-on-downstream-molecular-applications-like-pcr>]

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